molecular formula C12H24N2 B5690524 1-propyl-4-(1-pyrrolidinyl)piperidine

1-propyl-4-(1-pyrrolidinyl)piperidine

Cat. No. B5690524
M. Wt: 196.33 g/mol
InChI Key: YUDYOZMCTYRVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-4-(1-pyrrolidinyl)piperidine, also known as P4P or 4-PPP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1950s and has been used in scientific research to study its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-propyl-4-(1-pyrrolidinyl)piperidine is not fully understood. However, it is believed to act on the central nervous system by binding to the mu-opioid receptors and inhibiting the transmission of pain signals.
Biochemical and Physiological Effects
1-Propyl-4-(1-pyrrolidinyl)piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic and antidepressant effects. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

The use of 1-propyl-4-(1-pyrrolidinyl)piperidine in lab experiments has several advantages. It is a synthetic compound, which means that it can be easily produced in large quantities and is readily available for research purposes. However, one limitation of its use is that it can be difficult to control the dosage and concentration of the compound, which can affect the results of experiments.

Future Directions

There are several future directions for the study of 1-propyl-4-(1-pyrrolidinyl)piperidine. One potential area of research is the development of new drugs based on its chemical structure. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as epilepsy and depression. Additionally, more research is needed to fully understand its mechanism of action and its effects on the central nervous system.

Synthesis Methods

The synthesis of 1-propyl-4-(1-pyrrolidinyl)piperidine involves the reaction of 1-methyl-4-piperidone with propylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the final product, 1-propyl-4-(1-pyrrolidinyl)piperidine.

Scientific Research Applications

1-Propyl-4-(1-pyrrolidinyl)piperidine has been extensively studied in scientific research for its potential use as a treatment for various medical conditions. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-propyl-4-pyrrolidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-7-13-10-5-12(6-11-13)14-8-3-4-9-14/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDYOZMCTYRVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5461076

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